molecular formula C9H10ClF2NO2 B1405511 1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride CAS No. 2135332-32-8

1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride

Cat. No.: B1405511
CAS No.: 2135332-32-8
M. Wt: 237.63 g/mol
InChI Key: DUXCNXPNMSAOOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride is a chiral amine compound of high interest in medicinal chemistry and drug discovery. Its core structure features a benzo[d][1,3]dioxol ring difluorinated at the 2-position, which is known to confer metabolic stability by resisting O-demethylenation, thereby improving the pharmacokinetic profile of lead compounds . This reagent serves as a critical synthetic building block (intermediate) in the development of potential therapeutics. Research indicates that this compound and its structural analogs are primarily investigated for their effects on the central nervous system . Studies on closely related difluorobenzo[d][1,3]dioxol-containing amines suggest potential application in the development of agents with antidepressant activity, as they have been shown in animal models to significantly reduce depressive-like behaviors . Furthermore, preliminary research on similar structures points to possible neuroprotective effects, which are crucial for exploring treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's; these effects are often mediated through the maintenance of mitochondrial integrity and reduction of cell death under oxidative stress . The compound is also a key intermediate in the synthesis of more complex pharmaceutical agents. For instance, its structural framework is found in patents detailing the composition of compounds intended for the treatment of diseases mediated by cystic fibrosis transmembrane conductance regulator (CFTR) proteins, such as cystic fibrosis . The provided product is strictly for research purposes and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the relevant safety data sheets and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2.ClH/c1-5(12)6-3-2-4-7-8(6)14-9(10,11)13-7;/h2-5H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXCNXPNMSAOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C2C(=CC=C1)OC(O2)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride (CAS No. 1213390-36-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H9F2NO2
  • Molecular Weight : 201.17 g/mol
  • Structural Characteristics : The compound features a difluorobenzo[d][1,3]dioxole moiety which is significant for its interaction with biological targets.

Pharmacological Potential

Research indicates that compounds with a similar structure to this compound exhibit various biological activities:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of benzo[d][1,3]dioxole possess antimicrobial properties. For instance, compounds with similar scaffolds have demonstrated efficacy against various bacterial strains .
  • Anti-inflammatory Effects :
    • The compound's structural analogs have been investigated for their anti-inflammatory activities. These compounds are believed to inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
  • CNS Activity :
    • Some studies suggest that derivatives may interact with neurotransmitter systems, potentially offering neuroprotective effects or modulating mood disorders .

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

  • Receptor Binding : The compound may act as a modulator of specific receptors involved in neurotransmission and inflammation.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as cyclooxygenases and lipoxygenases, which are pivotal in inflammatory pathways.

In Vitro Studies

A study conducted on related benzo[d][1,3]dioxole compounds demonstrated significant inhibition of inflammatory cytokines in cell cultures treated with these compounds. The results indicated a dose-dependent response, suggesting potential therapeutic applications in inflammatory diseases .

In Vivo Studies

Animal models have been employed to assess the anti-inflammatory effects of structurally similar compounds. These studies reported reduced edema and inflammatory markers in treated groups compared to controls .

Data Summary

Property Value
Molecular FormulaC9H9F2NO2
Molecular Weight201.17 g/mol
Antimicrobial ActivityEffective against bacteria
Anti-inflammatory PotentialInhibits COX enzymes
CNS ActivityPotential modulatory effects

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical agent. Recent studies have highlighted its role in the development of drugs targeting mycobacterial infections, specifically Mycobacterium tuberculosis. The compound has shown promise as an EthR inhibitor, which could enhance the efficacy of existing tuberculosis treatments by overcoming drug resistance .

Antimicrobial Activity

Research indicates that derivatives of difluorobenzo[d][1,3]dioxole compounds exhibit antimicrobial properties. These compounds can serve as scaffolds for developing new antibiotics, particularly against resistant strains of bacteria .

Cancer Research

The compound's structural features have made it a candidate for anticancer drug development. Its ability to modulate biological pathways involved in tumor growth is under investigation, with preliminary studies suggesting potential efficacy against specific cancer types .

Polymer Chemistry

The difluorobenzo[d][1,3]dioxole moiety is utilized in synthesizing advanced polymer materials. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in electronics and aerospace .

Organic Electronics

Due to its electronic properties, this compound is being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Its incorporation into device architectures could improve charge transport and overall device efficiency .

Data Tables

Application AreaSpecific Use CaseReference
Pharmaceutical DevelopmentEthR inhibitor for tuberculosis treatment
Antimicrobial ActivityScaffold for new antibiotics
Cancer ResearchPotential anticancer drug
Polymer ChemistrySynthesis of advanced polymers
Organic ElectronicsUse in OLEDs and photovoltaic devices

Case Study 1: Tuberculosis Treatment

A recent study focused on the molecular docking of various compounds, including 1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride, demonstrated its potential as an EthR inhibitor. The study utilized machine learning methods to assess toxicity and synthesis feasibility, suggesting a promising pathway for developing new tuberculosis therapies .

Case Study 2: Antimicrobial Properties

In another investigation, derivatives of this compound were tested against several bacterial strains. The results indicated significant antimicrobial activity, particularly against resistant strains of Staphylococcus aureus. This finding supports further exploration into its use as a basis for new antibiotic formulations .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Fluorine Positions Purity (%) Primary Applications References
1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine HCl C₉H₁₀ClF₂NO₂ 237.63 Benzo[d][1,3]dioxole, ethylamine 2,2 95–97 Pharmaceutical intermediates
2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine HCl (2C-D) C₁₀H₁₄ClNO₂ 215.68 2,5-Dimethoxy, 4-methyl None >98 Serotonergic receptor studies
2-(2,4-Dimethylphenyl)ethan-1-amine HCl C₁₀H₁₅ClN 184.69 2,4-Dimethyl None >95 Synthetic building block
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine HCl C₈H₈ClF₄N 229.60 2,4-Difluorophenyl, geminal difluoro 2,4 (phenyl), 2,2 (ethyl) >95 Agrochemical intermediates
(S)-4-(1-Aminoethyl)-2,6-difluorobenzonitrile HCl C₉H₉ClF₂N₂ 222.63 2,6-Difluoro, benzonitrile 2,6 95 Kinase inhibitor development

Functional and Pharmacological Differences

(a) Fluorination Patterns and Bioactivity

  • The 2,2-difluorobenzo[d][1,3]dioxole moiety in the target compound enhances metabolic stability compared to non-fluorinated analogs like 2C-D, which lacks fluorine and shows rapid hepatic clearance .
  • 2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride () exhibits stronger lipophilicity (clogP ~2.1) due to geminal difluoro substitution, whereas the target compound’s clogP is ~1.5, favoring better aqueous solubility for drug formulation .

(b) Stereochemical Impact

  • The (S)-enantiomer of the target compound demonstrates higher binding affinity to FFAR1/FFAR4 receptors in dual-acting modulators compared to the (R)-form, with IC₅₀ values of 0.8 nM vs. 12 nM .
  • In contrast, 2C-P (2-(2,5-dimethoxy-4-propylphenyl)ethan-1-amine HCl) lacks stereochemical complexity but shows biased agonism at 5-HT₂A receptors, a property absent in the fluorinated target compound .

Preparation Methods

Starting Materials and Key Intermediates

Synthetic Steps

Step Description Reagents/Conditions Outcome
1 Synthesis of 2,2-difluorobenzo[d]dioxole intermediate Fluorination reagents (e.g., Selectfluor), ring closure under acidic or basic catalysis Difluorinated benzodioxole ring system
2 Functionalization at 4-position with ethan-1-one or equivalent Friedel-Crafts acylation or directed lithiation followed by acylation 4-acetyl derivative of difluorobenzo dioxole
3 Reductive amination or amine substitution Reducing agents (e.g., NaBH4, catalytic hydrogenation) with ammonia or amine source Formation of 1-(2,2-difluorobenzo[d]dioxol-4-yl)ethan-1-amine
4 Conversion to hydrochloride salt Treatment with HCl in an organic solvent or aqueous medium 1-(2,2-Difluorobenzo[d]dioxol-4-yl)ethan-1-amine hydrochloride

Reaction Conditions and Monitoring

  • Reactions are typically carried out under ambient atmosphere with magnetic stirring.

  • Moisture-sensitive steps are performed under inert atmosphere when necessary.

  • Reaction progress is monitored by thin layer chromatography (TLC) and characterized by NMR spectroscopy.

  • Purification is achieved by crystallization or distillation under reduced pressure.

Research Findings and Optimization Insights

  • The difluorinated benzodioxole ring enhances the compound’s biological activity profile, making the fluorination step critical.

  • The regioselectivity of amine introduction at the 4-position is controlled by precursor design and reaction conditions.

  • Conversion to the hydrochloride salt improves compound handling, stability, and solubility, which is essential for downstream biological testing.

  • Analogous compounds with similar structural motifs have been synthesized using comparable methods, validating the robustness of this synthetic approach.

Data Summary Table

Parameter Details
CAS Number 2135332-32-8
Molecular Formula C9H10ClF2NO2
Molecular Weight 237.63 g/mol
IUPAC Name 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanamine hydrochloride
Key Synthetic Techniques Fluorination, Friedel-Crafts acylation, reductive amination, salt formation
Typical Purification Methods Crystallization, distillation under reduced pressure
Analytical Characterization NMR (1H, 13C), TLC, mass spectrometry

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.